(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid
Overview
Description
“(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid” is a compound that contains an amino acid backbone with a benzo[b]thiophene moiety. Benzo[b]thiophene is a polycyclic aromatic compound that is made up of a fused benzene and thiophene ring12. The “(S)” denotes the stereochemistry of the amino acid, indicating that it is in the S (sinister, from Latin, meaning left) configuration.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a suitable benzo[b]thiophene derivative with an amino acid precursor. However, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis3.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[b]thiophene moiety, an aromatic system containing a sulfur atom, and the amino acid moiety, which contains an amino group (-NH2) and a carboxylic acid group (-COOH)12.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino and carboxylic acid groups could participate in various reactions typical of these functional groups. The benzo[b]thiophene moiety could also undergo electrophilic aromatic substitution reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar functional groups (amino and carboxylic acid) would likely make this compound relatively polar and potentially soluble in polar solvents2.Scientific Research Applications
Synthesis and Transformation
- (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid and related compounds have been synthesized and transformed into various derivatives, including tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazines and hexahydrobenzo[4,5]thieno[2,3-d]pyrimidines, demonstrating its potential in creating diverse chemical structures (El-Ahl, Ismail, & Amer, 2003).
DNA Binding and Antiproliferative Activity
- Novel Pt(II)-complexes with an L-alanyl-based ligand, including (S)-2-amino-3-(benzo[b]thiophen-3-yl)propanoic acid, have been synthesized. These complexes demonstrated the ability to bind DNA and exhibited moderate antiproliferative activity against cancer cells, highlighting their potential use in cancer therapy (Riccardi et al., 2019).
Pharmaceutical Research
- In pharmaceutical research, the compound has been used as a benzo[b]thiophen analogue of tryptophan, exploring its potential in pharmacology and drug development (Chapman, Scrowston, & Westwood, 1969).
Fluorescence Derivatisation
- The compound has been utilized in fluorescence derivatisation of amino acids, offering insights into its applications in biological assays and molecular imaging (Frade, Barros, Moura, & Gonçalves, 2007).
Synthesis of Novel Compounds
- It has also been involved in the efficient synthesis of novel compounds, such as 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles, contributing to the development of new chemical entities (Sabnis & Rangnekar, 1990).
Antimicrobial Activity
- Derivatives of (S)-2-amino-3-(benzo[b]thiophen-3-yl)propanoic acid have shown good antimicrobial activity against various bacterial strains, indicating its importance in the development of new antibacterial agents (Mickevičienė et al., 2015).
Improved Synthesis Methods
- Improved synthesis methods have been developed for racemic 2-amino-3-(heteroaryl)propanoic acids, including those with a thiophene nucleus, demonstrating advances in synthetic techniques for this compound (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Safety And Hazards
Without specific safety data for this compound, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate personal protective equipment and used in a manner that minimizes risk4.
Future Directions
The study of benzo[b]thiophene derivatives and their potential biological activities is an active area of research. This particular compound, with its combination of an amino acid and a benzo[b]thiophene moiety, could be of interest in the development of new pharmaceuticals or bioactive compounds3.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUPDQWKHTCAX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173235 | |
Record name | 3-(3-Benzo(b)thienyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid | |
CAS RN |
72120-71-9, 1956-23-6 | |
Record name | (αS)-α-Aminobenzo[b]thiophene-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72120-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Benzo(b)thienyl)alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Benzo(b)thienyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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